molecular formula C13H13NO3 B603201 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid CAS No. 1134334-29-4

4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid

Cat. No.: B603201
CAS No.: 1134334-29-4
M. Wt: 231.25g/mol
InChI Key: HUPJFTAYFSKRHZ-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid is a chemical compound with the molecular formula C13H13NO3 It is a derivative of benzoic acid, featuring a 3,5-dimethylisoxazole moiety attached to the benzoic acid core

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-12(9(2)17-14-8)7-10-3-5-11(6-4-10)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJFTAYFSKRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

    Attachment to Benzoic Acid: The 3,5-dimethylisoxazole moiety is then attached to the benzoic acid core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1.1. BRD4 Inhibition and Cancer Therapy

One of the primary applications of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid is its role as a bromodomain-containing protein 4 (BRD4) inhibitor. BRD4 is implicated in various cancers, including breast cancer. Research has shown that derivatives of this compound exhibit significant inhibitory effects on BRD4, making them promising candidates for cancer treatment.

Key Findings:

  • A study synthesized 94 derivatives of similar compounds and identified several with potent inhibitory activity against BRD4, with IC50 values as low as 0.544 μM for certain derivatives .
  • The binding modes of these compounds were analyzed through molecular docking studies, revealing that the 3,5-dimethylisoxazole moiety fits well into the acetylated lysine binding pocket of BRD4, facilitating strong interactions .

Table 1: Inhibition Rates of Selected Compounds Against BRD4

Compound IDIC50 (μM)Activity Description
DDT260.544Potent BRD4 inhibitor
DDT22VariesModerate activity
DDT47-DDT49WeakLimited efficacy

1.2. Epigenetic Modulation

The compound has also been investigated for its potential as an epigenetic modifier. The presence of the 3,5-dimethylisoxazole fragment enhances the ligand efficiency and selectivity against BET-bromodomains, which are crucial in regulating gene expression .

Case Study:

  • In a study focusing on hybrid compounds designed to act against histone deacetylases (HDACs) and BRD4, the incorporation of the isoxazole moiety was pivotal in achieving desired biological activities .

Antioxidant and Antibacterial Properties

Research indicates that compounds related to 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid may exhibit antioxidant and antibacterial activities.

Key Insights:

  • Compounds with similar structures have shown promising results against bacterial strains such as E. coli, highlighting their potential as antimicrobial agents .

Table 2: Antibacterial Activities of Related Compounds

Compound IDTarget BacteriaActivity Level
4kE. coliHigh
4mStaphylococcus aureusModerate

Structural Insights and Molecular Docking Studies

Molecular docking studies have provided insights into the structural interactions between 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid and its targets.

Findings:

  • The studies revealed that modifications to the compound's structure could enhance its binding affinity for BRD4 and other targets .
  • The binding interactions involve hydrogen bonds and hydrophobic contacts that stabilize the complex formation.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoxazole ring and benzoic acid core makes it a versatile compound for various applications .

Biological Activity

4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, focusing on its antitumor and antimicrobial activities, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound has a molecular formula of C13_{13}H13_{13}N1_{1}O2_{2} and a molecular weight of 217.22 g/mol. It features a benzoic acid moiety linked to a 3,5-dimethylisoxazole group, which enhances its solubility and reactivity in biological systems. The presence of the carboxylic acid functional group (-COOH) is crucial for its biological activity, allowing it to interact with various enzymes and receptors.

Antitumor Activity

Research indicates that derivatives of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid exhibit promising antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, one study demonstrated that compounds with similar structures effectively inhibited bromodomain-containing protein 4 (BRD4), which plays a critical role in cancer cell proliferation and survival .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (μM)Mechanism of Action
DDT260.237 ± 0.093Inhibition of BRD4
DDT14Not reportedPotential interaction with DNA repair mechanisms
DDT49Not reportedStronger PARP1 inhibition than DDT26

Antimicrobial Properties

In addition to its antitumor activity, 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid exhibits antimicrobial properties. Compounds within this class have been shown to possess activity against various bacterial strains. For example, studies have reported that certain derivatives can disrupt bacterial membranes, leading to cell lysis .

Table 2: Antimicrobial Activity of Selected Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AS. pyogenes7.8 μg/mL
Compound BS. mitis7.8 μg/mL
Compound CE. coli15.6 μg/mL

The biological activity of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid is largely attributed to its ability to bind to specific proteins involved in critical cellular processes such as apoptosis and inflammation. Preliminary studies suggest that the isoxazole ring enhances binding affinity to protein targets, facilitating interactions that can modulate cellular signaling pathways related to cancer progression .

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Study on Breast Cancer Cells : A recent study evaluated the effects of synthesized derivatives on MCF-7 breast cancer cells, revealing that some compounds could induce significant DNA damage while inhibiting cell proliferation .
  • In Vivo Efficacy Against Bacterial Infections : Another investigation assessed the antimicrobial efficacy of related compounds in animal models infected with resistant bacterial strains, demonstrating notable reductions in bacterial load .

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